![molecular formula C15H17N3O4 B2803946 N-[3-(5-Methyl-6-nitro-2,3-dihydroindol-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2361910-56-5](/img/structure/B2803946.png)
N-[3-(5-Methyl-6-nitro-2,3-dihydroindol-1-yl)-3-oxopropyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[3-(5-Methyl-6-nitro-2,3-dihydroindol-1-yl)-3-oxopropyl]prop-2-enamide” is a complex organic molecule. It contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a nitro group (-NO2), and an amide group (CONH2). These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indole ring, followed by the introduction of the nitro, methyl, and amide groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the indole group means that the molecule has a degree of aromaticity, which can affect its chemical reactivity. The nitro group is a strong electron-withdrawing group, which could make the molecule more reactive towards nucleophilic attack .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups it contains. For example, the nitro group might be reduced to an amino group, or the amide group might be hydrolyzed to give a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar nitro and amide groups might increase its solubility in polar solvents .Propriétés
IUPAC Name |
N-[3-(5-methyl-6-nitro-2,3-dihydroindol-1-yl)-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-14(19)16-6-4-15(20)17-7-5-11-8-10(2)12(18(21)22)9-13(11)17/h3,8-9H,1,4-7H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEABFZVYIXSNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N(CC2)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-Methyl-6-nitro-2,3-dihydroindol-1-yl)-3-oxopropyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

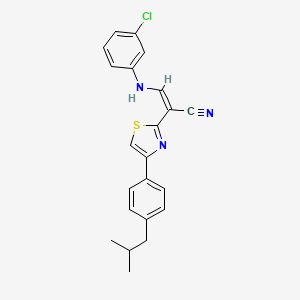
![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803865.png)
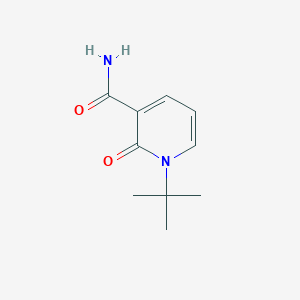
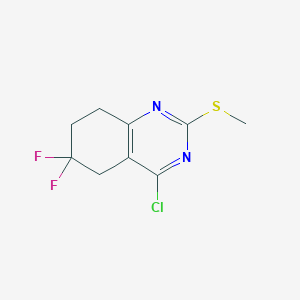

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2803872.png)

![Cyclohexyl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2803875.png)
![2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803877.png)
![(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2803879.png)
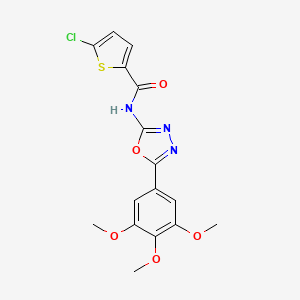
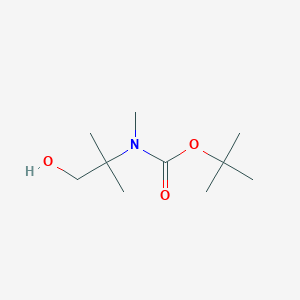
![2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2803886.png)